![molecular formula C18H24N2O6 B2537958 (1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid CAS No. 415973-33-0](/img/structure/B2537958.png)

(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

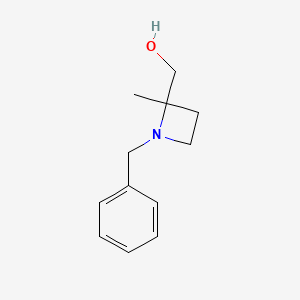

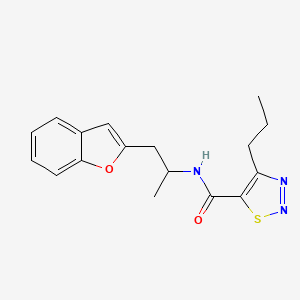

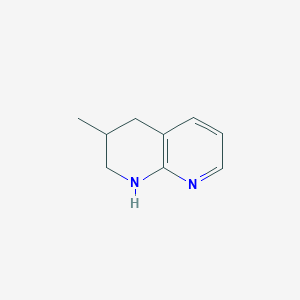

The compound “(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid” is a complex organic molecule. It contains multiple functional groups, including carboxylic acid groups, carbonyl groups, and amine groups .

Synthesis Analysis

The synthesis of such a compound would likely involve reactions of amines with carbonyl compounds . The carbonyl group is a chemically organic functional group composed of a carbon atom double-bonded to an oxygen atom . The amines could react with the carbonyl compounds to form imines, a process known as imine formation .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The Cahn-Ingold-Prelog rules could be used to unambiguously assign the handedness of the molecule .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of its functional groups. For instance, the carbonyl group could undergo nucleophilic addition reactions . The amine groups could also react with carbonyl compounds to form imines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the carbonyl group is polar, which could affect the compound’s solubility and reactivity .Scientific Research Applications

Cyclization and Synthesis of Phenanthrene Derivatives

Cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid affords 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid and other derivatives. This method is employed in the synthesis of several octahydrophenanthrene derivatives, illustrating a route to complex molecules through cyclization reactions of cyclohexene-based precursors (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

Fluoren-9-ones Synthesis

The reaction of ethyl cyclohexene-1-carboxylate with various aromatic substrates in the presence of concentrated sulfuric acid yields cis-1,2,3,4,4a,9a-hexahydrofluoren-9-ones. This synthesis demonstrates the versatility of cyclohexene derivatives in forming complex structures such as fluoren-9-ones, which have applications in material science and organic synthesis (Ramana & Potnis, 1993).

Ring-Closing Metathesis in Synthesis

(3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester was synthesized using ring-closing metathesis and diastereoselective Grignard reactions, showcasing the utility of cyclohexene derivatives in constructing complex, functionalized molecules. This approach highlights the synthesis of functionalized cyclohexene skeletons, which are important in pharmaceutical chemistry (Cong & Yao, 2006).

Crystallographic Characterization

The crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid and its derivatives reveals their conformational preferences, which is crucial for understanding the physical and chemical properties of these compounds in various applications, including material science and drug design (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).

Properties

IUPAC Name |

(1R,6S)-6-[2-[[(1S,6R)-6-carboxycyclohex-3-ene-1-carbonyl]amino]ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26/h1-4,11-14H,5-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/t11-,12-,13+,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGMRTZFVQZHOO-IGQOVBAYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NCCNC(=O)C2CC=CCC2C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@H]1C(=O)NCCNC(=O)[C@H]2CC=CC[C@H]2C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide](/img/structure/B2537881.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)

![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)

![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2537891.png)

![2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537892.png)

![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2537895.png)

![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)